Vip (6-28) (human, bovine, porcine, rat)

Description

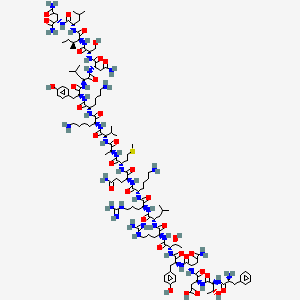

VIP(6-28) is a fragment of vasoactive intestinal peptide (VIP), a 28-amino acid neuropeptide with broad regulatory roles in circadian rhythms, neuronal excitability, and hormone secretion. VIP(6-28) acts as a competitive antagonist of VIP receptors (VPAC1/VPAC2), blocking VIP-induced cAMP signaling and calcium ([Ca²⁺]i) modulation . It is widely used in studies of circadian biology (e.g., suprachiasmatic nucleus (SCN) activity) and reproductive neuroendocrinology (e.g., GnRH neuron regulation) .

Properties

IUPAC Name |

(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141)/t66-,67-,68+,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,98-,99-,100-,101-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEZAVADHLXCKB-KDQGBBDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H207N37O34S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2816.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

VIP (6-28) is synthesized via Fmoc-based SPPS on Rink Amide resin (100–200 mesh, 0.47 mmol/g substitution) to achieve C-terminal amidation. The first amino acid, Fmoc-Asn(Trt)-OH, is loaded using a fourfold molar excess of Diisopropylcarbodiimide (DIPCDI) and Hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Loading efficiency is confirmed via the Kaiser test, with typical coupling times of 1–3 hours.

Sequential Coupling and Deprotection

The peptide chain is assembled from the C- to N-terminus using the following protocol:

-

Deprotection : Fmoc removal with 20% piperidine in DMF (2 × 5 minutes).

-

Coupling : Activated amino acids (4× molar excess) with DIPCDI/HOBt in DMF or dichloromethane (DCM).

-

Monitoring : Kaiser test ensures completion; recalcitrant residues (e.g., Arg, Asn) are recoupled with fresh reagents.

Cleavage and Side-Chain Deprotection

Post-synthesis, the peptide-resin is treated with a TFA-based cleavage cocktail (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% ethanedithiol) for 1.5–5 hours. This step removes side-chain protecting groups (e.g., Trt from Asn) and releases the crude peptide, which is precipitated in cold ether and lyophilized.

Solution-Phase Synthesis via the Repetitive Excess Mixed Anhydride (REMA) Method

Segment Condensation Strategy

VIP (6-28) is constructed from three segments—VIP(1–6), VIP(7–13), and VIP(14–28)—to circumvent solubility challenges. The C-terminal segment VIP(14–28) is synthesized with a β-t-butyl aspartic acid ester at position 28 to enhance solubility. Key steps include:

Conversion to Native Structure

After segment assembly, the β-t-butyl group is removed with TFA, and the aspartic acid residue is converted to asparagine via carbodiimide-mediated amidation . Methionine sulfoxide at position 17 is reduced using mercaptoethanol, followed by ion-exchange chromatography for final purification.

Critical Challenges and Optimization Strategies

Solubility Enhancement

The C-terminal region (residues 14–28) exhibits poor solubility due to hydrophobic residues (Leu, Ile, Asn). Substituting Asn28 with β-t-butyl-Asp increases solubility by >50%, enabling efficient coupling.

Oxidation Management

Methionine at position 17 is prone to oxidation during synthesis. Post-cleavage reduction with 0.1 M mercaptoethanol restores biological activity.

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Crude VIP (6-28) is purified using a C18 reverse-phase column with a gradient of 0.1% TFA in acetonitrile/water. Typical purity exceeds 95%, as verified by analytical HPLC.

Structural Validation

-

Mass Spectrometry : Molecular weight confirmation (observed: 2816.3 Da; theoretical: 2816.32 Da).

-

Amino Acid Analysis : Quantifies composition post-hydrolysis.

-

Biological Assays : Antagonist activity tested via cAMP inhibition in superior cervical ganglia (IC50: 10–100 μM).

Comparative Analysis of Synthesis Methods

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes SPPS due to automation compatibility. Key adjustments include:

Chemical Reactions Analysis

Types of Reactions

VIP (6-28) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: TFA, water, triisopropylsilane (TIS)

Major Products

The major product formed from the synthesis of VIP (6-28) is the peptide itself, with a sequence of 23 amino acids. The purity and identity of the peptide are confirmed using analytical techniques such as mass spectrometry and HPLC .

Scientific Research Applications

Research Applications

1. Pain Modulation and Arthritis Treatment

- Studies have demonstrated that VIP (6-28) can ameliorate joint mechanosensitivity in models of osteoarthritis (OA). Local administration of VIP (6-28) significantly reduced afferent firing rates during joint movements, suggesting its potential as a therapeutic agent for arthritis pain management .

- In a murine model, the application of VIP (6-28) diminished hindlimb incapacitance and increased paw withdrawal thresholds, indicating its efficacy in pain modulation .

2. Cancer Research

- Recent studies have explored the role of VIP (6-28) in cancer therapy. It has been suggested that higher-potency VIP-receptor antagonists could enhance anti-leukemia responses by modulating immune cell activity. In experiments with murine models, treatment with specific antagonists led to improved survival rates in leukemia-bearing mice .

3. Gastrointestinal Function

- Research indicates that VIP signaling is involved in gastrointestinal motility and secretory functions. The use of VIP (6-28) allows scientists to dissect the roles of endogenous VIP in these processes without eliciting full biological responses associated with natural VIP .

4. Reproductive Biology

- In studies involving neonatal rat ovaries, VIP has been shown to activate primordial follicles through the ERK-mTOR signaling pathway. This suggests that antagonists like VIP (6-28) could be utilized to understand follicle recruitment mechanisms better .

Comparative Analysis with Related Compounds

The following table summarizes key compounds related to VIP (6-28), highlighting their mechanisms and unique features:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Vasoactive Intestinal Peptide | Natural Peptide | Agonist for VPAC receptors | Promotes vasodilation and neurotransmission |

| PACAP (Pituitary Adenylate Cyclase Activating Polypeptide) | Neuropeptide | Agonist for PACAP receptors | Involved in neuroprotection and metabolism |

| Neurotensin | Neuropeptide | Modulates dopaminergic signaling | Influences pain perception and appetite |

VIP (6-28) stands out due to its specific antagonistic action against vasoactive intestinal peptide, making it a unique tool for studying receptor-mediated effects without eliciting the full spectrum of biological responses associated with its parent compound .

Mechanism of Action

VIP (6-28) exerts its effects by binding to VIP receptors, thereby inhibiting the action of endogenous VIP. This inhibition leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which is a key signaling molecule in various physiological processes. The reduction in cAMP levels affects multiple pathways, including those involved in vasodilation, smooth muscle relaxation, and immune modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

VIP (Full-Length)

- Mechanism: VIP binds VPAC1/VPAC2 receptors, activating cAMP and modulating [Ca²⁺]i. In SCN neurons, VIP reduces nocturnal [Ca²⁺]i and firing rates, synchronizing circadian rhythms .

- Key Differences: VIP(6-28) antagonizes VIP-mediated [Ca²⁺]i reduction, with variable efficacy (e.g., 50–70% inhibition at 10 µM) . VIP(6-28) induces transient [Ca²⁺]i elevations in 60–70% of SCN neurons during daytime, contrasting VIP’s nocturnal activity .

AVP (Arginine Vasopressin)

- Mechanism : AVP activates V1a receptors, increasing [Ca²⁺]i via phospholipase C (PLC)-IP₃ pathways .

- Key Differences :

PACAP (Pituitary Adenylate Cyclase-Activating Polypeptide)

- Mechanism : PACAP shares VPAC receptor binding but preferentially activates PAC1 receptors, enhancing cAMP and [Ca²⁺]i .

- Key Differences :

GABA (Gamma-Aminobutyric Acid)

- Mechanism : GABAₐ receptors mediate Cl⁻ influx, hyperpolarizing neurons and reducing [Ca²⁺]i .

- GABA antagonists (e.g., bicuculline) block tonic inhibition, while VIP(6-28) selectively targets VIP-mediated signaling .

Species-Specific Variations

VIP(6-28) is structurally conserved across species, but functional differences arise from receptor expression patterns:

- Human/Rat : VIP(6-28) effectively antagonizes VIP-induced cAMP in human odontoblasts and rat SCN neurons .

- Bovine/Porcine : Reduced potency in gastrointestinal studies due to VPAC2 receptor isoform divergence .

Pharmacological Data

Biological Activity

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune modulation. The fragment VIP (6-28) serves as a specific antagonist to VIP, inhibiting its biological effects. This article explores the biological activity of VIP (6-28) across different species, including humans, bovines, porcine, and rats, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

VIP (6-28) acts primarily as a receptor antagonist for the VPAC receptors, which are activated by vasoactive intestinal peptide. When VIP (6-28) binds to these receptors, it blocks the downstream signaling pathways typically initiated by VIP activation. This inhibition can lead to various physiological effects, particularly in pain modulation and gastrointestinal functions .

Biological Activities

The biological activities of VIP (6-28) include:

- Pain Modulation : Research indicates that VIP (6-28) can reduce pain sensitivity in animal models. For instance, in a study involving osteoarthritis-induced rats, local administration of VIP (6-28) significantly reduced afferent firing rates during joint movements, suggesting its potential as a therapeutic agent for arthritis pain .

- Gastrointestinal Function : VIP (6-28) has been shown to influence gastrointestinal motility and secretion. It modulates chloride secretion in response to distension in epithelial cells, indicating its role in gut function .

- Neurotransmission : The compound also affects neuronal activity. Studies have demonstrated that VIP enhances GnRH neuron firing rates, which are critical for reproductive hormone regulation .

Case Studies

-

Osteoarthritis Pain Management :

- In a controlled experiment with Wistar rats, the administration of VIP (6-28) significantly decreased the mechanosensitivity of knee joint afferents in osteoarthritis models. The afferent firing rate was reduced by up to 45% during normal joint rotation and 34% during hyper-rotation after treatment with VIP (6-28) .

- Gastrointestinal Studies :

Comparative Biological Activity Table

Q & A

Q. What are the optimal storage and handling protocols for VIP (6-28) to ensure peptide stability in experimental settings?

VIP (6-28) should be stored as a lyophilized powder at -20°C to prevent degradation. Post-reconstitution, aliquot the peptide into single-use vials and store at -70°C to avoid repeated freeze-thaw cycles . For short-term use (≤1 week), storage at 4°C is acceptable. Always use sterile, endotoxin-free buffers (e.g., PBS or distilled water with 0.1% BSA) for reconstitution. Verify peptide integrity via HPLC or mass spectrometry after prolonged storage .

Key Considerations:

- Purity : Ensure >95% purity (verified by SDS-PAGE or HPLC) to minimize batch variability.

- Solubility : Test solubility in solvents like acetic acid or DMSO if aggregation occurs.

Q. What methodologies are recommended to determine effective concentrations of VIP (6-28) in in vitro assays?

Begin with dose-response curves using a range of concentrations (e.g., 1 nM–10 µM) in cell-based assays (e.g., cAMP inhibition in VPAC receptor-expressing cells). Normalize data to positive controls (e.g., forskolin for cAMP induction) and negative controls (vehicle-only treatment). Use nonlinear regression analysis to calculate IC₅₀ values . For receptor binding studies, employ radiolabeled VIP and competitive displacement assays to quantify affinity (Kd) .

Example Protocol:

| Step | Parameter | Details |

|---|---|---|

| 1 | Cell Line | CHO-K1 cells transfected with human VPAC2 receptor |

| 2 | Assay | cAMP accumulation assay (LANCE Ultra cAMP Kit) |

| 3 | Incubation | 30 min at 37°C with VIP (6-28) and 10 µM forskolin |

| 4 | Analysis | IC₅₀ calculated using GraphPad Prism |

Advanced Research Questions

Q. How can researchers design cross-species comparative studies for VIP (6-28) given its activity in human, bovine, porcine, and rat models?

- Sequence Alignment : Compare the AA 6-28 sequence across species to identify conserved residues critical for VPAC receptor binding (e.g., His⁶, Asp⁸, Tyr²⁷). Human and rat VIP (6-28) share 92% homology, while porcine/bovine variants differ at positions 18–22 .

- Functional Assays : Test receptor specificity using species-matched VPAC1/VPAC2 receptors in heterologous systems (e.g., HEK293 cells). Measure cAMP inhibition or calcium flux to assess potency differences.

- In Vivo Models : For translational studies, select species with analogous receptor expression patterns (e.g., rat for neuroinflammatory studies, porcine for gastrointestinal models) .

Data Interpretation Tip : Use ANOVA to analyze interspecies variability and adjust dosing based on receptor affinity differences.

Q. How should conflicting results in VIP (6-28) studies (e.g., opposing effects on inflammation in different models) be addressed methodologically?

- Meta-Analysis Framework : Systematically review experimental variables such as:

- Dosing Regimens : Subcutaneous vs. intraperitoneal administration alters bioavailability.

- Model Systems : Primary cells vs. immortalized lines may show divergent signaling due to receptor density.

- Endpoint Metrics : Pro-inflammatory cytokines (IL-6, TNF-α) vs. anti-inflammatory markers (IL-10) .

- Controlled Replication : Repeat studies under standardized conditions (e.g., ARRIVE guidelines for in vivo work, GIVIMP for in vitro). Include sham-treated and VPAC knockout controls .

Example Conflict Resolution Table:

| Study | Model | Dose | Outcome | Proposed Resolution |

|---|---|---|---|---|

| A (2023) | Rat colitis | 10 µg/kg | Reduced inflammation | Validate via histopathology and cytokine array |

| B (2024) | Mouse sepsis | 50 µg/kg | Exacerbated inflammation | Test lower doses (1–20 µg/kg) and monitor endotoxin levels |

Q. What strategies are recommended for validating VIP (6-28) specificity in complex systems (e.g., co-cultures or organoids)?

- Pharmacological Antagonists : Co-administer VPAC-selective antagonists (e.g., PG99-465) to confirm target engagement.

- Genetic Knockdown : Use siRNA or CRISPR-Cas9 to silence VPAC1/VPAC2 in organoids and assess loss of VIP (6-28) effects.

- Multi-Omics Integration : Pair transcriptomics (RNA-seq) with phosphoproteomics to map downstream pathways (e.g., cAMP/PKA vs. MAPK) .

Validation Workflow:

Dose Optimization : Pre-test in 2D cultures before transitioning to 3D systems.

Time-Course Analysis : Measure acute (30 min) vs. chronic (24 hr) effects.

Cross-Species Controls : Include human intestinal organoids and murine enteroids to assess translatability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.